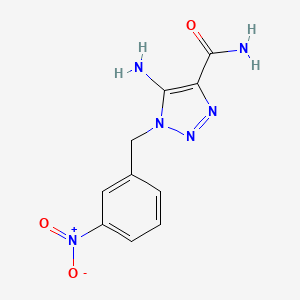

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

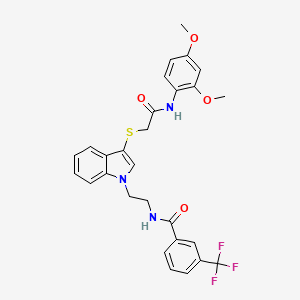

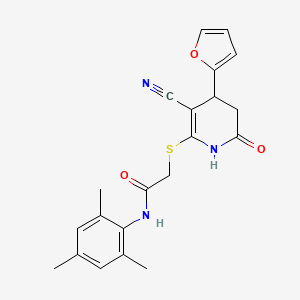

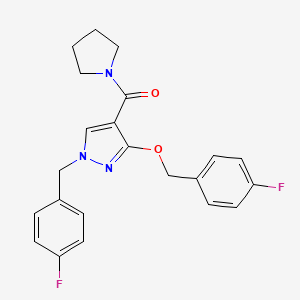

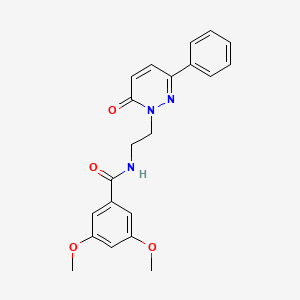

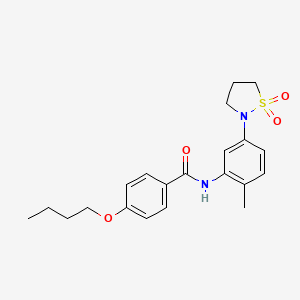

The compound “5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with an amino group at the 5-position and a carboxamide group at the 4-position. The 1-position of the triazole ring is connected to a benzyl group, which is further substituted with a nitro group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the amino and carboxamide groups, and the nitrobenzyl group. These functional groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound .Applications De Recherche Scientifique

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

The compound serves as a precursor in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, leading to the creation of peptidomimetics and biologically active compounds. This approach overcomes the limitations of the Dimroth rearrangement, enabling the preparation of triazole-containing dipeptides and HSP90 inhibitors, highlighting its importance in medicinal chemistry (Ferrini et al., 2015).

Bifunctional Tetraaza Macrocycles

Another application involves its use in the synthesis of bifunctional tetraaza macrocycles. These macrocycles serve as poly(amino carboxylate) chelating agents, demonstrating the compound's utility in creating complex molecules with potential applications in bioconjugation and imaging (McMurry et al., 1992).

Synthesis of 1,5-Disubstituted 1,2,3-Triazole

The compound is also used in metal-free multi-component reactions to synthesize 1,5-disubstituted 1,2,3-triazoles. This process yields compounds with potential antibacterial and antifungal activities, showcasing its role in developing new antimicrobial agents (Vo, 2020).

High Explosive ANTA Synthesis

While not directly related to the exact compound, research on related triazole derivatives like ANTA (3-Amino-5-nitro-1H-1,2,4-triazole) highlights the broader triazole family's significance in materials science, particularly in developing insensitive high explosives (Simpson et al., 1994).

Nitraminoazoles Based on ANTA

Further expanding on the applications in energetic materials, derivatives based on ANTA have been explored for their thermal stability and potential as secondary explosives, emphasizing the structural versatility and utility of triazole compounds in designing new materials with desirable properties (Dippold et al., 2012).

Propriétés

IUPAC Name |

5-amino-1-[(3-nitrophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O3/c11-9-8(10(12)17)13-14-15(9)5-6-2-1-3-7(4-6)16(18)19/h1-4H,5,11H2,(H2,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZFTAPULHDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=C(N=N2)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)

![2-Benzyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2958997.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)

![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)